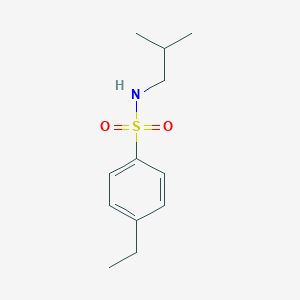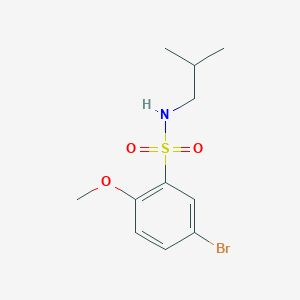![molecular formula C12H18ClN B239319 3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride CAS No. 1989-69-1](/img/structure/B239319.png)
3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride is a chemical compound that belongs to the class of substituted amines. It is characterized by the presence of a chlorophenyl group attached to a pentan-3-amine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methyl]pentan-3-amine typically involves the reaction of 4-chlorobenzyl chloride with pentan-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of 3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often incorporating advanced purification methods such as distillation and high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro, hydroxyl, or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitrating agents, halogenating agents, Friedel-Crafts alkylation or acylation conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, hydroxyl, or alkyl-substituted derivatives.
Applications De Recherche Scientifique
3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of 3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzylamine: Similar structure but lacks the pentan-3-amine backbone.
3-Phenylpentan-3-amine: Similar backbone but lacks the chlorophenyl group.
4-Chlorophenylmethylamine: Similar chlorophenyl group but different amine structure.
Uniqueness
3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride is unique due to the combination of the chlorophenyl group and the pentan-3-amine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
1989-69-1 |
|---|---|
Formule moléculaire |
C12H18ClN |
Poids moléculaire |
211.73 g/mol |
Nom IUPAC |
3-[(4-chlorophenyl)methyl]pentan-3-amine |
InChI |
InChI=1S/C12H18ClN/c1-3-12(14,4-2)9-10-5-7-11(13)8-6-10/h5-8H,3-4,9,14H2,1-2H3 |
Clé InChI |
PRZCBVIYFRTOHH-UHFFFAOYSA-N |
SMILES |
CCC(CC)(CC1=CC=C(C=C1)Cl)N.Cl |
SMILES canonique |
CCC(CC)(CC1=CC=C(C=C1)Cl)N |
Synonymes |
3-[(4-chlorophenyl)methyl]pentan-3-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B239245.png)
![5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B239246.png)
![2-[(E)-2-(4-Aminophenyl)vinyl]pyridine](/img/structure/B239253.png)

![ethyl 2-[[2-amino-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B239258.png)



![1-[(2,5-diethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B239276.png)





